molecular formula C10H16 B8719358 1-Tert-butyl-3-methylcyclopenta-1,3-diene CAS No. 150295-91-3

1-Tert-butyl-3-methylcyclopenta-1,3-diene

Cat. No.: B8719358
CAS No.: 150295-91-3
M. Wt: 136.23 g/mol
InChI Key: DEOPMCBOUWSRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-3-methylcyclopenta-1,3-diene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

150295-91-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-tert-butyl-3-methylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16/c1-8-5-6-9(7-8)10(2,3)4/h5,7H,6H2,1-4H3

InChI Key

DEOPMCBOUWSRHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution obtained by adding 350 ml of dehydrated diethyl ether to 450 ml (0.90 mol) of a tert-butylmagnesium chloride/diethyl ether solution (concentration: 2.0 mol/liter), a solution of 43.7 g (0.45 mmol) of 3-methylcyclopentenone in 150 ml of dehydrated diethyl ether was dropwise added in a nitrogen atmosphere at 0° C. with ice cooling, followed by stirring at room temperature for 15 hours. To the reaction solution, a solution of 80.0 g (1.50 mol) of ammonium chloride in 350 ml of water was dropwise added at 0° C. with ice cooling. To the resulting solution, 2500 ml of water was added, followed by stirring. Then, the organic phase was separated and washed with water. To the organic phase, 82 ml of a 10% hydrochloric acid aqueous solution was added at 0° C. with ice cooling, followed by stirring at room temperature for 6 hours. The organic phase was separated from the reaction solution, washed with water, a saturated sodium hydrogencarbonate aqueous solution, water and a saturated saline solution, and then dried over anhydrous magnesium sulfate. The drying agent was filtered, and from the filtrate the solvent was distilled off to obtain a liquid. The liquid was subjected to vacuum distillation (45-47° C./10 mmHg) to obtain 14.6 g of a light yellow liquid. The analyzed values are given below.
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
2500 mL
Type
solvent
Reaction Step Three
Name
tert-butylmagnesium chloride diethyl ether
Quantity
450 mL
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, dried diethyl ether (350 ml) was added to a tert-butylmagnesium chloride/diethyl ether solution (450 ml, 0.90 mol, a 2.0 mol/l solution). A solution of 3-methylcyclopentenone (43.7 g, 0.45 mmol) in dried diethyl ether (150 ml) was added dropwise to the solution while keeping the temperature at 0° C. by ice cooling. The mixture was stirred at room temperature for 15 hours. To the reaction solution, a solution of ammonium chloride (80.0 g, 1.50 mol) in water (350 ml) was added dropwise while keeping the temperature at 0° C. with ice cooling. Water (2500 ml) was added to the resultant solution, and the mixture was stirred. The organic phase was separated and washed with water. Thereafter, a 10% aqueous hydrochloric acid solution (82 ml) was added to the organic phase while the temperature was kept at 0° C. with ice cooling. The mixture was stirred at room temperature for 6 hours. The organic phase of the resultant reaction liquid was separated, then washed with water, a saturated aqueous sodium hydrogen carbonate solution, water and a saturated saline solution, and dried over anhydrous magnesium sulfate. The desiccant was filtered off, and the solvent was distilled away from the filtrate, resulting in a liquid. The liquid was distilled under reduced pressure (45-47° C./10 mm Hg) to give 14.6 g of a light yellow liquid. The analytical data are given below.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2500 mL
Type
solvent
Reaction Step Four
Name
tert-butylmagnesium chloride diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Five

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